molecular formula C15H18N2O4 B2501628 (E)-4-{3-[(Sec-butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid CAS No. 940498-87-3

(E)-4-{3-[(Sec-butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid

Cat. No.: B2501628
CAS No.: 940498-87-3
M. Wt: 290.319
InChI Key: NRFLSOCEGGWWGU-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Maleamic Acid Derivatives

Maleamic acid derivatives have evolved as critical intermediates in organic synthesis, particularly in the development of acid-sensitive linkers and bioconjugation agents. Early research focused on synthesizing maleamic acids through reactions between maleic anhydride and primary amines, a method optimized for industrial applications. The 1980s saw advancements in cyclodehydration techniques to convert maleamic acids into maleimides, though challenges with polymerization at high temperatures necessitated alternative methods. Recent studies emphasize mono- and dialkyl-substituted maleamic acids, exploring their pH-dependent hydrolysis profiles for controlled drug delivery.

Key Milestone Method/Discovery Reference
Initial synthesis Reaction of maleic anhydride with primary amines
Cyclodehydration to maleimides Thermal methods with catalysts (e.g., betaine)
Substituted derivatives Tuning α/β isomer ratios via temperature control (e.g., n-butyl/citraconic anhydride)

Classification within Organic Chemistry Framework

This compound belongs to the maleamic acid family, characterized by an α,β-unsaturated monoamide structure. Its classification involves:

  • Core Structure :
    • Maleamic acid backbone : A dicarboxylic acid monoamide with a cis-configured double bond.
    • Anilino group : A phenyl ring substituted with a 3-[(sec-butylamino)carbonyl] moiety.
  • Stereochemistry :
    • E-configuration at the 2-butenoic acid moiety, critical for reactivity and stability.
  • Functional Groups :
Group Description Reactivity
Maleamic acid (C=O) Conjugated carbonyl system for nucleophilic addition pH-sensitive hydrolysis
Anilino (NH-Ar) Aromatic amine for hydrogen bonding or further derivatization Electrophilic substitution
Sec-butylamino carbonyl Bulky alkyl chain for steric effects; amide bond for stability Limited reactivity under mild conditions

Significance in Chemical Research

This compound’s structural features make it valuable in:

Application Mechanism/Example Reference
pH-Sensitive Prodrugs Hydrolysis of maleamic acid under acidic conditions to release therapeutic agents
Polymer Conjugation Maleimide derivatives for covalent attachment to thiol-containing biomolecules
Bioconjugation Anilino group as a site for crosslinking or fluorescent labeling

Recent studies highlight its potential in targeted drug delivery, where the maleamic acid’s acid-labile bond enables controlled release in acidic environments (e.g., tumor tissues).

Nomenclature and Structural Identification Systems

The compound’s systematic naming adheres to IUPAC rules, reflecting its substituents and stereochemistry.

Identifier Value Source
IUPAC Name E-4-{3-[(sec-butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid
SMILES CC(C)NC(=O)c1ccc(cc1)NC(=O)/C=C/C(=O)O
InChI InChI=1S/C

Properties

IUPAC Name

(E)-4-[3-(butan-2-ylcarbamoyl)anilino]-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-3-10(2)16-15(21)11-5-4-6-12(9-11)17-13(18)7-8-14(19)20/h4-10H,3H2,1-2H3,(H,16,21)(H,17,18)(H,19,20)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFLSOCEGGWWGU-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-{3-[(Sec-butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Anilino Intermediate: The synthesis begins with the preparation of the anilino intermediate by reacting aniline with sec-butyl isocyanate under controlled conditions.

    Coupling Reaction: The anilino intermediate is then coupled with a suitable butenoic acid derivative, such as (E)-4-oxo-2-butenoic acid, using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of (E)-4-{3-[(Sec-butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid may involve large-scale batch or continuous flow processes. The key steps include:

    Bulk Synthesis of Intermediates: Large quantities of the anilino intermediate and butenoic acid derivative are synthesized in bulk.

    Automated Coupling Reactions: Automated systems are used to carry out the coupling reactions under optimized conditions to ensure high yield and purity.

    High-Throughput Purification: Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Esterification and Hydrolysis Reactions

The carboxylic acid moiety undergoes esterification with alcohols under acidic or catalytic conditions, forming esters. Conversely, hydrolysis of the resulting esters or the parent acid can occur under acidic or basic conditions.

Example reaction:

(E)-4-3-[(Sec-butylamino)carbonyl]anilino-4-oxo-2-butenoic acid+ROHH+Ester derivative+H2O\text{(E)-4-{3-[(Sec-butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid} + \text{ROH} \xrightarrow{\text{H}^+} \text{Ester derivative} + \text{H}_2\text{O}

Reaction Type Conditions Product Yield Reference
EsterificationAcid catalysis, ROHEster derivativeModerate
HydrolysisH2_2O, H+^+/OH^-Regenerated acidHigh

Aldol-Condensation and Conjugate Additions

The α,β-unsaturated carbonyl system participates in conjugate additions (e.g., Michael additions) and aldol-like reactions. Microwave-assisted aldol-condensation with glyoxylic acid has been demonstrated for related 4-oxo-2-butenoic acids, yielding extended conjugated systems .

Mechanistic Insight:

  • Aromatic substrates favor tosic acid-catalyzed pathways (HOMO-LUMO gap: ΔE = 0.096 Ha) .

  • Aliphatic substrates react via enamine intermediates under pyrrolidine/acetic acid conditions (ΔE = 0.078 Ha) .

Amide Bond Reactivity

The sec-butylamide group is susceptible to hydrolysis under strong acidic or basic conditions, cleaving to form the corresponding amine and carboxylic acid derivatives .

Example reaction:

(E)-4-3-[(Sec-butylamino)carbonyl]anilino-4-oxo-2-butenoic acidHCl/H2OSec-butylamine+Anilino-oxobutenoic acid\text{(E)-4-{3-[(Sec-butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid} \xrightarrow{\text{HCl/H}_2\text{O}} \text{Sec-butylamine} + \text{Anilino-oxobutenoic acid}

Reaction Type Conditions Product Catalyst
Amide hydrolysis6M HCl, refluxSec-butylamine + AcidAcid/Base

Biological Activity and Tubulin Interaction

Though not a direct chemical reaction, the compound’s α,β-unsaturated carbonyl system enables interactions with biological targets. Analogous (E)-4-aryl-4-oxo-2-butenoic acid amides inhibit tubulin polymerization (IC50_{50} = 2.9 μM for lead compounds) .

Key findings:

  • Alkyl substituents enhance antiproliferative activity (submicromolar IC50_{50} against HeLa, K562) .

  • Cell cycle arrest in G2/M phase observed in K562 cells .

Thermal and Solvent Stability

The compound remains stable under standard laboratory conditions but degrades in prolonged aqueous environments. Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for further derivatization .

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Intermediate

  • The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to the development of novel therapeutic agents targeting specific diseases.

Anticancer Research

  • Studies have indicated that derivatives of (E)-4-{3-[(Sec-butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid exhibit cytotoxic properties against certain cancer cell lines. This has prompted further investigation into its mechanism of action and efficacy in cancer treatment.

Table 1: Summary of Medicinal Chemistry Applications

Application TypeDescriptionReferences
Pharmaceutical SynthesisUsed as an intermediate for synthesizing various drugs.
Anticancer ActivityExhibits cytotoxic effects on specific cancer cell lines, warranting further study.

Proteomics Research

Biochemical Studies

  • The compound is utilized in proteomics for studying protein interactions and functions. Its ability to modify protein structures makes it valuable in understanding biochemical pathways and disease mechanisms.

Enzyme Inhibition Studies

  • Research has shown that (E)-4-{3-[(Sec-butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid can act as an inhibitor for certain enzymes, which is crucial for drug design and development.

Table 2: Summary of Proteomics Research Applications

Application TypeDescriptionReferences
Protein Interaction StudiesUsed to investigate interactions between proteins and other biomolecules.
Enzyme InhibitionActs as an inhibitor for specific enzymes, aiding in drug discovery efforts.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the anticancer properties of modified derivatives of (E)-4-{3-[(Sec-butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid. The research demonstrated significant cytotoxicity against breast cancer cell lines, suggesting potential therapeutic applications in oncology.

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition capabilities of this compound, revealing its effectiveness against specific kinases involved in cancer progression. This study supports the hypothesis that the compound could be developed into a targeted therapy for cancer treatment.

Mechanism of Action

The mechanism of action of (E)-4-{3-[(Sec-butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors to trigger or inhibit signaling cascades.

    Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

a. Positional Isomerism
  • Target Compound: The sec-butylaminocarbonyl group is attached to the 3-position of the aniline ring.
  • Analog 1: (E)-4-{4-[(tert-butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid () has the tert-butyl group at the 4-position of the aniline ring, increasing steric hindrance and altering electronic distribution .
b. Functional Group Modifications
  • Analog 3: (E)-4-{4-[(3-methylbutanoyl)amino]anilino}-4-oxo-2-butenoic acid () substitutes the aminocarbonyl with a 3-methylbutanoyl chain, increasing hydrophobicity (XLogP3: 1.3) and molecular weight (290.31 g/mol) .
  • Analog 4: (E)-4-{4-[(diallylamino)sulfonyl]anilino}-4-oxo-2-butenoic acid () replaces the carbonyl with a sulfonyl group, significantly altering polarity (PSA: 95.5 Ų) and hydrogen-bonding capacity .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound () C₁₅H₁₉N₂O₄* 291.33 1.8† 3 5
Analog 1 (tert-butyl, 4-position) C₁₅H₁₉N₂O₄ 291.33 2.1 3 5
Analog 2 (ethylanilino) C₁₉H₁₈N₂O₄ 338.36 2.5 3 5
Analog 3 (3-methylbutanoyl) C₁₅H₁₈N₂O₄ 290.31 1.3 3 4
Analog 4 (sulfonyl-diallylamino) C₁₆H₁₈N₂O₅S 350.39 0.9 3 6

Note: The molecular formula for the target compound is inferred from structural analysis due to conflicting data in (incorrectly lists C₁₁H₁₀ClNO₃). †Estimated based on similar analogs.

Key Observations:
  • Lipophilicity : The tert-butyl analog (Analog 1) exhibits higher XLogP3 (2.1) than the target compound, suggesting better membrane permeability.
  • Polarity : Sulfonyl-containing analogs (e.g., Analog 4) have higher hydrogen-bond acceptors, favoring solubility in polar solvents .

Biological Activity

(E)-4-{3-[(Sec-butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid, a synthetic organic compound, has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzymatic interactions. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Sec-butylamino group
  • Anilino group
  • Butenoic acid moiety

This structural configuration is significant as it influences the compound's biological activity and reactivity.

The biological activity of (E)-4-{3-[(Sec-butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, affecting processes such as cell proliferation and apoptosis.
  • Receptor Binding : It can bind to cellular receptors, potentially modulating signaling pathways associated with inflammation and cancer progression.
  • Gene Expression Modulation : The compound may influence the expression of genes related to tumor growth and metastasis.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of related compounds within the same chemical family. For instance, a study on 29 derivatives of (E)-4-aryl-4-oxo-2-butenoic acid amides demonstrated significant antiproliferative activity against human tumor cell lines (HeLa, FemX, K562) at micromolar concentrations . The most potent compounds exhibited IC50 values as low as 2.9 μM.

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (μM)Mechanism
Compound 1HeLa2.9Tubulin assembly inhibition
Compound 23K56245 mg/kg (LD50)Unknown
Compound XFemX<20Antiproliferative

Case Studies

  • In Vivo Studies : Research indicated that certain derivatives caused G2/M phase accumulation in K562 cells, suggesting their potential role in cell cycle regulation . This highlights their utility as leads for developing new antitubulin agents.
  • Toxicity Assessment : The oral LD50 for one derivative was found to be 45 mg/kg in mice, indicating moderate toxicity which warrants further investigation for therapeutic applications .

Comparative Analysis

In comparison to similar compounds such as (E)-4-{3-[(Butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid and others with different alkyl substituents, (E)-4-{3-[(Sec-butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid exhibits unique steric and electronic properties that may enhance its biological activity.

Table 2: Comparison with Similar Compounds

Compound NameAlkyl GroupBiological Activity
(E)-4-{3-[(Sec-butylamino)carbonyl]anilino}Sec-butylModerate antiproliferative
(E)-4-{3-[(Butylamino)carbonyl]anilino}ButylLow antiproliferative
(E)-4-{3-[(Isobutylamino)carbonyl]anilino}IsobutylModerate antiproliferative

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for (E)-4-{3-[(Sec-butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via a two-step process: (1) coupling of sec-butylamine with 3-aminobenzoic acid derivatives to form the anilino-carbonyl intermediate, followed by (2) condensation with maleic anhydride or its derivatives to introduce the α,β-unsaturated ketone moiety. Reaction optimization focuses on solvent selection (e.g., DMF or THF), temperature control (60–80°C), and stoichiometric ratios of reagents to minimize side products like hydrolyzed esters or retro-Michael adducts. Catalysts such as DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are critical for amide bond formation, with yields ranging from 45–63% depending on substituent steric effects .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm the (E)-stereochemistry of the α,β-unsaturated ketone (δ ~6.5–7.5 ppm for olefinic protons; carbonyl signals at ~170–175 ppm). The sec-butyl group’s branching is verified via split signals in the aliphatic region (δ 0.8–1.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >99.5% purity. Retention times are calibrated against known standards .
  • Mass Spectrometry (ESI-MS) : HRMS confirms the molecular ion ([M+H]⁺) with <5 ppm error, distinguishing it from isomers or degradation products .

Q. How is the solubility profile of this compound characterized for in vitro assays?

  • Methodological Answer : Solubility is assessed in polar (e.g., DMSO, water) and nonpolar solvents (e.g., chloroform) using UV-Vis spectroscopy at concentrations up to 10 mM. For biological assays, DMSO stock solutions (10–50 mM) are diluted into aqueous buffers (PBS, pH 7.4) with sonication to prevent aggregation. Dynamic light scattering (DLS) monitors particle size to ensure colloidal stability .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural characterization?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotamers in the sec-butyl group) or solvent-dependent conformational changes. Strategies include:

  • Variable Temperature NMR : Lowering the temperature to –40°C slows molecular rotation, resolving split peaks into distinct signals .
  • COSY and NOESY : These 2D NMR techniques identify through-space couplings (e.g., between the anilino NH and carbonyl groups) to confirm spatial arrangement .
  • Computational Modeling : DFT calculations (e.g., Gaussian09) predict NMR chemical shifts, cross-validating experimental data .

Q. What strategies improve the antiproliferative activity of this compound in cancer cell lines?

  • Methodological Answer : Structural modifications are guided by SAR (structure-activity relationship) studies:

  • Substituent Tuning : Replacing the sec-butyl group with bulkier tert-butyl or cyclohexyl groups enhances membrane permeability, as shown in analogues with IC₅₀ values reduced by 40–60% in HeLa cells .
  • Pro-drug Design : Esterification of the carboxylic acid improves bioavailability, with hydrolysis in serum releasing the active form .
  • Combination Studies : Synergy with cisplatin or paclitaxel is evaluated via Chou-Talalay analysis, requiring dose-response matrices and CompuSyn software .

Q. How are reaction yields optimized when scaling up synthesis for preclinical studies?

  • Methodological Answer : Key parameters include:

  • Catalyst Recycling : Immobilized enzymes (e.g., lipase B) or reusable Pd catalysts reduce costs and improve atom economy .
  • Flow Chemistry : Continuous flow reactors enhance heat/mass transfer, achieving 72–78% yields at gram-scale vs. 50–60% in batch .
  • In-line Analytics : PAT (Process Analytical Technology) tools like FTIR monitors track reaction progress in real time, minimizing over-reaction or byproduct formation .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

  • Methodological Answer : Discrepancies may stem from assay conditions (e.g., serum concentration, cell passage number). Mitigation involves:

  • Standardized Protocols : Adhering to NIH/ATCC guidelines for cell culture (e.g., 10% FBS, 37°C, 5% CO₂) .
  • Positive Controls : Including reference compounds (e.g., doxorubicin) in each experiment to normalize inter-lab variability .
  • Meta-analysis : Pooling data from ≥3 independent studies using random-effects models to calculate weighted IC₅₀ values .

Application in Experimental Design

Q. What in vitro models are suitable for evaluating this compound’s mechanism of action?

  • Methodological Answer :

  • Apoptosis Assays : Annexin V-FITC/PI staining coupled with flow cytometry quantifies early/late apoptotic cells .
  • ROS Detection : DCFH-DA fluorescence measures oxidative stress in treated cells .
  • Kinase Profiling : Broad-spectrum kinase inhibition screens (e.g., KINOMEscan) identify molecular targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.